

# A Comparative Guide to Minimally Invasive Surgical Therapies for Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

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Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant growth of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS). While pharmacological treatments are often the first line of defense, many patients eventually require surgical intervention. In recent years, a paradigm shift has occurred, moving from traditional transurethral resection of the prostate (TURP) towards minimally invasive surgical therapies (MISTs). These novel approaches aim to alleviate symptoms while minimizing the adverse effects associated with more invasive procedures, such as sexual dysfunction and incontinence.[1][2]

This guide provides a comprehensive comparison of the leading MISTs for BPH, focusing on their performance, underlying mechanisms, and the experimental data supporting their use. The therapies covered include convective water vapor thermal therapy (Rezūm), prostatic urethral lift (UroLift), robotic-assisted hydrodissection (Aquablation), and the temporary implantable nitinol device (iTind).

# **Quantitative Performance Comparison**

The efficacy and safety of these MISTs have been evaluated in numerous clinical trials. The following tables summarize the key quantitative outcomes for each therapy, including changes



in International Prostate Symptom Score (IPSS), Quality of Life (QoL) score, maximum urinary flow rate (Qmax), and post-void residual volume (PVR).

Therapy	Mean IPSS Improve ment (Points)	Mean QoL Improve ment (Points)	Mean Qmax Improve ment (mL/s)	Mean PVR Improve ment (mL)	Re- treatme nt Rate	Key Adverse Events	Citation s
Rezūm	-11.0 to -12.2	-1.2 to -2.5	+5.15 to +7.1	-32.1 to -73	4.4% at 4 years	Dysuria, hematuri a, urinary retention (transient )	[3][4][5] [6][7]
UroLift	-8.83 to -11.1	-2.0 to -2.5	+4.0 to +4.4	-9.3	10.7% - 13.6% at 5 years	Dysuria, hematuri a, pelvic pain (transient )	[3][4][5] [8]
Aquablati on	-14.7 to -16.3	-2.9 to -3.5	+10.2 to +12.5	-30 to -171	4.3% at 2 years	Ejaculato ry dysfuncti on (lower than TURP), bleeding	[2][4]
iTind	-9.25 to -10.8	-1.9 to -2.1	+3.52 to +6.1	-26.9	Low, but long-term data is emerging	Hematuri a, dysuria (transient )	[9][10] [11][12] [13]



Table 1: Comparison of Key Efficacy and Safety Outcomes for MISTs.Data is synthesized from multiple clinical trials and meta-analyses. The ranges reflect variations in study populations and follow-up durations.

### **Mechanisms of Action**

The diverse MISTs for BPH employ distinct mechanisms to alleviate bladder outlet obstruction. These range from thermal ablation and mechanical retraction to robotic hydrodissection and tissue remodeling. Understanding these mechanisms is crucial for patient selection and predicting treatment outcomes.

#### **Convective Water Vapor Thermal Therapy (Rezūm)**

Rezūm utilizes the thermal energy of water vapor to ablate obstructive prostate tissue. The procedure involves the transurethral injection of sterile steam into the transition zone of the prostate.[14][15][16] The condensation of this steam upon contact with tissue releases a significant amount of thermal energy, leading to rapid cell necrosis.[14][17] The denatured tissue is then gradually absorbed by the body's natural healing processes, resulting in a reduction in prostate volume and an opening of the prostatic urethra.[15][16]



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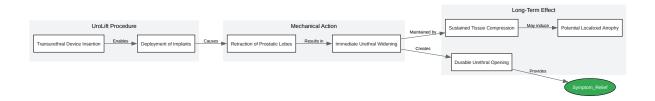
Mechanism of Action for Rezūm

### Prostatic Urethral Lift (UroLift)

The UroLift system is a mechanical approach that physically retracts the obstructing prostatic lobes to open the urethral lumen.[1][2] The procedure involves the transurethral delivery of small, permanent implants that are anchored to the outer capsule of the prostate and compress the lateral lobes.[1][18] This creates an immediate and durable channel for urine flow without the need for tissue ablation or removal.[19][20] Histological studies suggest that the



compression from the implants may also induce localized tissue atrophy over time, further contributing to the sustained opening of the urethra.[19][20]



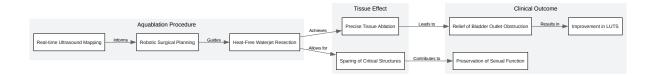
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Mechanism of Action for UroLift

#### **Aquablation**

Aquablation is a robotic-assisted, image-guided hydrodissection technique.[3][21] The procedure utilizes a high-velocity, heat-free waterjet to precisely resect prostatic tissue according to a pre-programmed surgical map generated from real-time transrectal ultrasound. [9][22] This robotic control allows for the accurate removal of adenomatous tissue while sparing critical structures involved in erectile and ejaculatory function.[9] The absence of thermal energy minimizes collateral tissue damage and may contribute to a more favorable side-effect profile compared to heat-based ablative techniques.[3][22]





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Mechanism of Action for Aquablation

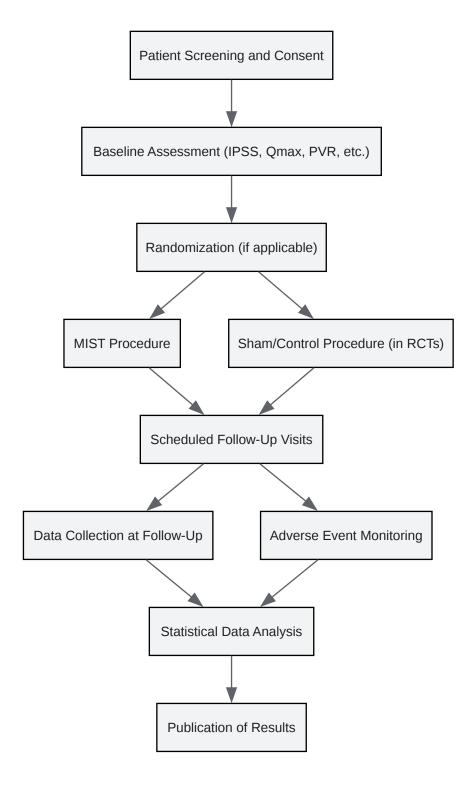
#### **Temporary Implantable Nitinol Device (iTind)**

The iTind is a temporary implant that remodels the prostatic urethra and bladder neck through ischemic pressure.[4][23][24] The device consists of three nitinol struts that are placed in the prostatic urethra for five to seven days.[23][25] The outward pressure exerted by the struts creates three longitudinal channels in the prostatic tissue.[4] This gentle, continuous pressure is thought to induce ischemic necrosis and subsequent tissue remodeling, resulting in a widened and more compliant prostatic urethra after the device is removed.[23][24]









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- To cite this document: BenchChem. [A Comparative Guide to Minimally Invasive Surgical Therapies for Benign Prostatic Hyperplasia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560759#comparing-minimally-invasive-surgical-therapies-for-bph]

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